molecular formula C8H14N2O7 B14730904 2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid CAS No. 4896-78-0

2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid

Cat. No.: B14730904
CAS No.: 4896-78-0
M. Wt: 250.21 g/mol
InChI Key: UXXSTGZWGMCKSH-UHFFFAOYSA-N
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Description

2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid is a complex organic compound known for its chelating properties. It is widely used in various scientific and industrial applications due to its ability to bind metal ions effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of ethylenediamine attack the carbon atoms of chloroacetic acid, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where ethylenediamine and chloroacetic acid are mixed in the presence of a suitable solvent. The reaction mixture is heated to facilitate the reaction, and the product is subsequently purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid is utilized in various scientific research fields:

    Chemistry: Used as a chelating agent to bind metal ions in analytical chemistry and synthesis.

    Biology: Employed in biochemical assays to remove metal ions that may interfere with biological processes.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for metal poisoning.

    Industry: Applied in water treatment processes to sequester metal ions and prevent scale formation.

Mechanism of Action

The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. This process involves the donation of electron pairs from the nitrogen and oxygen atoms in the compound to the metal ions, effectively binding them and preventing their participation in unwanted reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent with similar properties but a different molecular structure.

    Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher affinity for certain metal ions compared to 2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid.

Uniqueness

This compound is unique due to its specific binding properties and the stability of the complexes it forms. Its ability to chelate a wide range of metal ions makes it versatile for various applications in research and industry.

Properties

CAS No.

4896-78-0

Molecular Formula

C8H14N2O7

Molecular Weight

250.21 g/mol

IUPAC Name

2-[carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C8H14N2O7/c11-6(12)3-9(4-7(13)14)1-2-10(17)5-8(15)16/h17H,1-5H2,(H,11,12)(H,13,14)(H,15,16)

InChI Key

UXXSTGZWGMCKSH-UHFFFAOYSA-N

Canonical SMILES

C(CN(CC(=O)O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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